Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Lipophilicity CNS Drug Discovery ADME Prediction

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a 3-azaspiro[5.5]undecane core with a ketone at the 7-position and a tert-butyl carbamate (Boc) protecting group. Its rigid three-dimensional architecture and balanced physicochemical profile (calculated XlogP = 2.2, topological polar surface area = 46.6 Ų) position it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of constrained scaffolds and targeted protein degraders.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 1198284-49-9
Cat. No. B1532170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
CAS1198284-49-9
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCCC2=O)CC1
InChIInChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h4-11H2,1-3H3
InChIKeyWPVRVDKDXFXDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1198284-49-9): A Distinct Spirocyclic Building Block for Targeted Synthesis


Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a 3-azaspiro[5.5]undecane core with a ketone at the 7-position and a tert-butyl carbamate (Boc) protecting group. Its rigid three-dimensional architecture and balanced physicochemical profile (calculated XlogP = 2.2, topological polar surface area = 46.6 Ų) position it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of constrained scaffolds and targeted protein degraders . The compound is supplied with a minimum purity of 97%, with options at 98% from multiple vendors, ensuring reliable performance in multistep syntheses [1].

Why Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


The 3-azaspiro[5.5]undecane scaffold presents multiple regioisomeric possibilities (e.g., 7-oxo, 9-oxo, 9-hydroxy, or unsubstituted derivatives), each with distinct physicochemical and steric profiles. Even minor shifts in the position of the ketone group or changes to the protecting group can alter lipophilicity, metabolic stability, and the geometry of vector attachment in downstream products . For instance, the 7-oxo regioisomer exhibits a higher calculated XlogP (2.2) than the 9-oxo analog (1.51), directly impacting passive membrane permeability and CNS penetration potential. Generic substitution without quantifying these differences risks compromising the pharmacokinetic profile of a lead series or introducing unanticipated synthetic bottlenecks due to altered reactivity at the spiro junction .

Quantitative Differentiation of Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate vs. Closest Analogs


Higher Calculated Lipophilicity (XlogP 2.2 vs. 1.51) Enhances Predicted CNS Permeability

The 7-oxo regioisomer exhibits a significantly higher calculated partition coefficient (XlogP = 2.2) compared to its 9-oxo regioisomeric analog (ACD/LogP = 1.51) . This difference arises from the altered spatial distribution of the polar ketone group relative to the lipophilic spiro[5.5]undecane core. A LogP increase of ~0.7 units corresponds to an approximately 5-fold increase in predicted octanol-water partitioning, which is a key determinant of passive membrane permeability and blood-brain barrier penetration.

Lipophilicity CNS Drug Discovery ADME Prediction

Lower Predicted Density (1.08 g/cm³ vs. 1.1 g/cm³) May Influence Crystallinity and Purification Efficiency

The 7-oxo regioisomer has a lower predicted density (1.08 ± 0.1 g/cm³ at 20 °C) than the 9-oxo analog (1.1 ± 0.1 g/cm³) . While both values are close, the small but measurable difference reflects subtle variations in molecular packing and conformational preferences. In the context of large-scale synthesis, even minor density differences can impact crystallization behavior, ease of filtration, and final product handling.

Physicochemical Properties Solid-State Chemistry Purification

Higher Commercial Cost (€803/g vs. $154/g) Reflects Distinct Synthetic Accessibility and Supply Chain Dynamics

Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate is priced at €803.00 per gram (CymitQuimica, 2019) and approximately €225.00 per 100 mg . In contrast, the 9-oxo regioisomer is available at a lower price point of approximately $154.00 per gram from certain suppliers (Hit2Lead) . This price differential indicates that the 7-oxo regioisomer may involve a more challenging synthetic route or enjoys more limited commercial availability, which can translate to longer lead times or higher procurement costs for the 9-oxo alternative in some regions.

Procurement Cost Analysis Supply Chain

Regioisomeric 7-Oxo Substitution Offers Unique Vector Geometry for PROTAC Linker Design

The spiro[5.5]undecane core is increasingly recognized as a privileged scaffold for protein degraders (PROTACs) due to its rigid, three-dimensional architecture that enables precise control over the exit vectors of linkers . While both 7-oxo and 9-oxo regioisomers can serve this role, the 7-oxo variant places the ketone group at a distinct position relative to the Boc-protected piperidine nitrogen. This results in a different angle and distance between attachment points, which can be critical for achieving a stable ternary complex between the target protein, E3 ligase, and PROTAC molecule. Empirical evidence from related azaspiro[5.5]undecane-based PROTACs demonstrates that even minor alterations in linker geometry can profoundly affect degradation efficiency and selectivity [1].

PROTAC Targeted Protein Degradation Linker Chemistry

Optimal Deployment Scenarios for Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The 7-oxo regioisomer's higher XlogP (2.2) compared to the 9-oxo analog (1.51) positions it as a superior scaffold for central nervous system (CNS) targets where passive permeability and brain exposure are critical . Medicinal chemists can prioritize this compound over the 9-oxo variant when designing spirocyclic cores for neurological indications such as pain, neurodegeneration, or psychiatric disorders. The predicted logP difference of 0.7 units corresponds to a meaningful increase in membrane partitioning, potentially reducing the need for additional prodrug strategies or formulation optimization early in lead optimization.

Synthesis of Spirocyclic PROTAC Linkers with Defined Exit Vector Geometry

The 7-oxo substitution pattern offers a unique attachment geometry for constructing PROTAC molecules. While direct comparative degradation data are not yet available, structure-activity relationship studies on azaspirooxindolinone-based PROTACs demonstrate that even subtle changes in linker attachment points can drastically alter degradation efficiency and selectivity . Research groups exploring novel E3 ligase ligands or targeting difficult-to-drug proteins may find that the 7-oxo regioisomer yields a more productive ternary complex than the 9-oxo alternative, justifying its use in focused PROTAC libraries.

Procurement for Hit-to-Lead Programs with Budgetary Flexibility for Differentiated Starting Materials

The 5- to 6-fold higher cost of the 7-oxo regioisomer (€803/g) compared to the 9-oxo analog (~$154/g) positions it as a strategic, rather than routine, building block. Procurement is most appropriate for medicinal chemistry campaigns where a clear, data-driven hypothesis supports the selection of the 7-oxo scaffold over cheaper alternatives. Examples include projects where preliminary SAR has already linked a specific spirocyclic geometry to improved target engagement or where the cost of synthesizing the 7-oxo regioisomer in-house exceeds the commercial premium. Bulk purchasing (5 g at €2,931.00) may offer economies of scale for sustained hit-to-lead efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.